molecular formula C14H20FN3O3S B5860346 N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide CAS No. 6484-33-9

N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5860346
CAS RN: 6484-33-9
M. Wt: 329.39 g/mol
InChI Key: QAPGWXFZILMPMS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, also known as F-18 MK-6240, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for the detection of tau protein aggregates in the brain. Tau protein aggregates are a hallmark of several neurodegenerative diseases, including Alzheimer's disease, frontotemporal dementia, and chronic traumatic encephalopathy.

Mechanism of Action

N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 binds specifically to tau protein aggregates in the brain, which are thought to play a key role in the pathogenesis of neurodegenerative diseases. The binding of this compound MK-6240 to tau protein aggregates allows for the visualization of these structures using PET imaging.
Biochemical and Physiological Effects:
This compound MK-6240 is a radiopharmaceutical agent that is rapidly cleared from the body after administration. The agent does not have any known biochemical or physiological effects on the body, as it is used solely for diagnostic purposes.

Advantages and Limitations for Lab Experiments

The use of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 in lab experiments has several advantages, including its high sensitivity and specificity for the detection of tau protein aggregates in the brain. Moreover, this compound MK-6240 allows for non-invasive imaging of tau protein aggregates, which is particularly useful for longitudinal studies and monitoring disease progression. However, the use of this compound MK-6240 in lab experiments is limited by its short half-life, which requires the use of specialized automated synthesis modules and on-site cyclotron facilities.

Future Directions

For the use of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 in research include the development of new tau-specific radiopharmaceutical agents with longer half-lives, the optimization of imaging protocols for improved sensitivity and specificity, and the exploration of new applications for the detection of tau protein aggregates in other tissues and organs. Additionally, the use of this compound MK-6240 in combination with other imaging modalities and biomarkers may provide new insights into the pathogenesis and treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 involves the reaction of a precursor molecule, this compound trifluoroacetate, with this compound fluoride ion. The reaction is carried out using a specialized automated synthesis module, which produces the radiopharmaceutical agent in high radiochemical purity and specific activity.

Scientific Research Applications

N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 has been extensively studied in preclinical and clinical settings for the detection of tau protein aggregates in the brain. PET imaging using this compound MK-6240 has shown high sensitivity and specificity for the diagnosis of Alzheimer's disease and other tauopathies. Moreover, this compound MK-6240 has been used to monitor disease progression and response to treatment in clinical trials.

properties

IUPAC Name

N-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-16-7-9-17(10-8-16)14(19)11-18(22(2,20)21)13-6-4-3-5-12(13)15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPGWXFZILMPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355428
Record name n-(2-fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6484-33-9
Record name n-(2-fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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